molecular formula C11H22N2O B13312993 1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine

1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine

Cat. No.: B13312993
M. Wt: 198.31 g/mol
InChI Key: QCWJBGNWGOXHDB-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine is a synthetic piperidine derivative characterized by a 1-methylpiperidin-4-amine core substituted at the nitrogen atom with a 2-methyloxolan-3-yl group. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol.

Synthesis of this compound likely involves nucleophilic substitution or coupling reactions between 1-methylpiperidin-4-amine and a functionalized 2-methyloxolane precursor. Similar methodologies, such as microwave-assisted synthesis or reflux conditions, are employed for analogous piperidine derivatives .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine

InChI

InChI=1S/C11H22N2O/c1-9-11(5-8-14-9)12-10-3-6-13(2)7-4-10/h9-12H,3-8H2,1-2H3

InChI Key

QCWJBGNWGOXHDB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2CCN(CC2)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. For instance, the reaction of piperidine with 2-methyloxolane in the presence of a base such as sodium hydride can yield the desired compound . Industrial production methods often involve multi-step processes that include the preparation of intermediates, followed by their functionalization to obtain the final product .

Chemical Reactions Analysis

1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The 2-methyloxolane substituent in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the trifluoromethoxy phenyl group in C₁₃H₁₇F₃N₂O significantly increases hydrophobicity, which may limit aqueous solubility .
  • The dihydrochloride salt (C₁₀H₂₀N₂O·2HCl) demonstrates improved water solubility due to ionic interactions, a common strategy for enhancing bioavailability .

Aromatic substituents (e.g., trifluoromethoxy phenyl) may engage in π-π stacking or hydrophobic interactions with target proteins, as seen in kinase inhibitors .

Synthetic Methodologies :

  • Microwave-assisted synthesis (used for cholinesterase inhibitors in ) could optimize reaction efficiency for the target compound.
  • Coupling reactions with halogenated intermediates (e.g., 2-halo-5-chloro-nitrobenzene in ) are applicable for introducing diverse substituents.

Biological Activity

1-Methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

1-Methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine can be characterized by its molecular formula, which includes a piperidine ring substituted with a methyl group and a methyloxolane moiety. Its structure can be depicted as follows:

C11H19N(MolecularFormula)\text{C}_{11}\text{H}_{19}\text{N}\quad (Molecular\,Formula)

The biological activity of 1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act on the GABAergic system, influencing GABA transporters (GATs), which are critical in regulating inhibitory neurotransmission. In vitro studies have shown that derivatives of similar piperidine compounds can inhibit GABA uptake, suggesting a potential for neuropharmacological applications .

Pharmacological Studies

Recent studies have explored the pharmacological properties of related compounds, indicating that modifications to the piperidine structure can significantly affect biological activity. For instance, compounds designed to target GABA transporters demonstrated varying potencies across different subtypes (mGAT1–4), with some showing promising antinociceptive effects in rodent models of neuropathic pain .

Case Studies and Research Findings

  • Antinociceptive Properties : A study evaluated the antinociceptive effects of similar piperidine derivatives in mouse models. Compounds exhibited significant pain relief without inducing motor deficits, indicating a favorable safety profile for potential therapeutic use .
  • GABA Transporter Inhibition : Research indicated that certain derivatives could reduce GABA uptake by at least 50% at a concentration of 100 μM, highlighting their potential as GABA transporter inhibitors .
  • Structure-Activity Relationship (SAR) : The introduction of various substituents on the piperidine ring was shown to influence the binding affinity and selectivity toward different GAT subtypes. This relationship underscores the importance of structural modifications in enhancing biological activity .

Data Table: Inhibitory Potencies of Related Compounds

Compound IDStructure ModificationpIC50 (mGAT subtype)Biological Activity
Compound AMethyl group at 4-position5.36 (mGAT4)Antinociceptive
Compound BSubstituent on piperidine ring5.04 (mGAT3)Moderate activity
Compound CFlexible carbon chain replacement5.43 (mGAT2)High activity

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